

An In-depth Technical Guide to the Molecular Structure of **cis**-2-Methylcyclopentanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **cis**-2-Methylcyclopentanol

Cat. No.: **B1360979**

[Get Quote](#)

This guide provides a comprehensive technical overview of the molecular structure of **cis**-2-methylcyclopentanol, designed for researchers, scientists, and professionals in drug development. We will delve into the stereochemistry, conformational analysis, and spectroscopic signature of this molecule, offering insights grounded in established scientific principles and experimental data.

Defining the Core Structure: Stereochemistry and Chirality

cis-2-Methylcyclopentanol is a cyclic alcohol with the chemical formula C₆H₁₂O and a molecular weight of approximately 100.16 g/mol .^[1] The "cis" designation is crucial; it signifies that the methyl (-CH₃) and hydroxyl (-OH) groups are situated on the same side of the cyclopentane ring's plane.^{[2][3][4]} This specific stereochemical arrangement dictates the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

The molecule possesses two stereogenic centers at the C1 (bearing the hydroxyl group) and C2 (bearing the methyl group) positions. This gives rise to the possibility of stereoisomers. Specifically, **cis**-2-methylcyclopentanol exists as a pair of enantiomers: (1R, 2S)-2-methylcyclopentanol and (1S, 2R)-2-methylcyclopentanol. The racemic mixture is commonly referred to by its CAS number: 25144-05-2.^[1]

Conformational Landscape: Beyond a Flat Ring

Contrary to a simple planar representation, the cyclopentane ring is not flat. It adopts puckered conformations to alleviate torsional strain arising from eclipsed C-H bonds. The two primary low-energy conformations are the envelope and the half-chair. In substituted cyclopentanes like **cis-2-methylcyclopentanol**, the substituents' energetic preferences for either axial or equatorial-like positions influence the favored conformation.

The interplay of steric and electronic effects determines the most stable conformation. For cis-1,2-disubstituted cyclopentanes, conformations that minimize steric repulsion between the two substituents are generally favored. Theoretical and experimental studies on related substituted cyclopentanes suggest a dynamic equilibrium between various envelope and half-chair forms. A definitive conformational analysis of **cis-2-methylcyclopentanol** would necessitate advanced computational modeling and low-temperature NMR studies to experimentally determine the populations of the conformers.

Spectroscopic Elucidation: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural verification and analysis of **cis-2-methylcyclopentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of **cis-2-methylcyclopentanol** is complex due to the conformational flexibility and the diastereotopic nature of the methylene protons on the cyclopentane ring. While a definitive, fully assigned spectrum with coupling constants is not readily available in public databases, general expectations can be outlined. The proton attached to the carbon bearing the hydroxyl group (H1) would appear as a multiplet, with its chemical shift and coupling constants being highly sensitive to the dihedral angles with neighboring protons, and thus to the ring's conformation. The protons of the methyl group would appear as a doublet. The remaining cyclopentane ring protons would present as a complex series of overlapping multiplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum offers a clearer picture with distinct signals for each of the six carbon atoms. A study on the ¹³C chemical shifts of (cis)- and

(trans)-2-methyl-cyclopentanol has been reported, highlighting the utility of this technique in distinguishing between stereoisomers.^[5] Generally, the carbon bearing the hydroxyl group (C1) is the most deshielded, appearing at a lower field. The chemical shifts of the ring carbons are influenced by the stereochemistry of the substituents.^[6]

Assignment (Predicted)	Expected Chemical Shift (ppm)
C1 (-CHOH)	~75-80
C2 (-CHCH ₃)	~35-40
C3, C4, C5 (-CH ₂ -)	~20-35 (multiple signals)
-CH ₃	~15-20

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for **cis-2-methylcyclopentanol** include:

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (alcohol)	Stretching, H-bonded	Broad, ~3200-3600
C-H (alkane)	Stretching	~2850-3000
C-O (alcohol)	Stretching	~1050-1150

The broadness of the O-H stretch is indicative of hydrogen bonding, which can be both intermolecular and, depending on the conformation, intramolecular.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **cis-2-methylcyclopentanol**

would be expected to show a molecular ion peak (M^+) at $m/z = 100$.^[5] Common fragmentation pathways for cyclic alcohols include:

- Loss of a hydrogen atom: $[M-1]^+$ peak at $m/z = 99$.
- Loss of a water molecule: $[M-18]^+$ peak at $m/z = 82$.
- Loss of the methyl group: $[M-15]^+$ peak at $m/z = 85$.
- Alpha-cleavage: Cleavage of the C1-C2 bond, leading to various fragment ions.
- Ring-opening followed by further fragmentation.

A representative mass spectrum from the NIST database shows prominent peaks that can be tentatively assigned to these fragmentation processes.^[5]

Synthesis of **cis**-2-Methylcyclopentanol: A Stereoselective Approach

The stereoselective synthesis of **cis**-2-methylcyclopentanol is a key challenge. A common and effective strategy involves the reduction of the corresponding ketone, 2-methylcyclopentanone. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent.

Principle of Stereoselective Reduction

The reduction of 2-methylcyclopentanone can proceed via two main pathways of hydride attack on the carbonyl carbon: from the less hindered face or the more hindered face. To achieve a high yield of the *cis* isomer, the hydride must attack from the face opposite to the existing methyl group.

[Click to download full resolution via product page](#)

Experimental Protocol: Diastereoselective Reduction

The following protocol is a representative method for the synthesis of **cis-2-methylcyclopentanol**, adapted from procedures for the stereoselective reduction of substituted cyclic ketones.^[7]

Materials:

- 2-Methylcyclopentanone
- L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (THF)
- Anhydrous THF
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methylcyclopentanone dissolved in anhydrous THF.
- Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
- Addition of Reducing Agent: The L-Selectride® solution is added dropwise to the stirred ketone solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C. The use of a bulky reducing agent like L-Selectride® favors attack from the less sterically hindered face of the ketone, leading to the formation of the *cis* alcohol.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
- Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield pure **cis-2-methylcyclopentanol**.

Self-Validation: The purity and identity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 3. The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Conclusion and Future Directions

The molecular structure of **cis-2-methylcyclopentanol** is a fascinating case study in stereochemistry and conformational analysis. While its fundamental structure is well-defined, a deeper understanding of its conformational preferences and the acquisition of a complete, high-resolution NMR dataset would be valuable for the scientific community. Such data would be particularly beneficial for computational chemists seeking to model its interactions and for medicinal chemists incorporating this scaffold into novel drug candidates. Further research into more efficient and environmentally benign stereoselective synthetic routes would also be a welcome advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. CAS 25144-05-2: cis-2-Methylcyclopentanol | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of cis-2-Methylcyclopentanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360979#molecular-structure-of-cis-2-methylcyclopentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com